4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Übersicht

Beschreibung

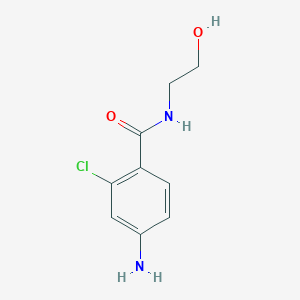

4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol. This compound is characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a hydroxyethyl group (-CH2CH2OH) attached to a benzamide core. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group (-NO2) at the 4-position, forming 4-chloro-2-nitroaniline.

Reduction: The nitro group in 4-chloro-2-nitroaniline is reduced to an amino group (-NH2), yielding 4-chloro-2-aminobenzamide.

Esterification: The amino group in 4-chloro-2-aminobenzamide is then reacted with ethylene glycol (2-hydroxyethyl) to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso group (-NO) or a nitro group (-NO2).

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Common reagents include sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

Oxidation: this compound can be oxidized to form this compound nitroso or nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the original amine.

Substitution: Substitution reactions can yield various derivatives, such as hydroxylated or alkylated products.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide is a synthetic organic compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol. It contains an amino group, a chloro substituent, and a hydroxyethyl side chain attached to a benzamide structure. This structure makes it a versatile molecule for various chemical applications.

Scientific Research Applications

This compound has diverse applications in various fields.

Pharmaceutical Development

- Lead Compound: It serves as a lead compound in drug discovery, especially for anti-inflammatory and analgesic medications.

- Oncology: It has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis (cell death) in HepG2 liver cancer cells by activating caspase-3 and caspase-9. In vitro cell culture experiments using HepG2 cells have shown increased apoptosis and cell cycle arrest.

- Serotoninergic or dopaminergic antagonism: Some compounds in the 2-alkoxy-4-amino-5-chlorobenzamide family possess potent serotoninergic or dopaminergic antagonistic activity. The combination of dopamine D2 and 5-HT3 receptor antagonistic activity is a strategy for developing therapeutic agents for treating nausea and emesis caused by cancer chemotherapeutic agents, radiation treatment, antiparkinsonian drugs, morphine, and other causes .

Synthesis

This compound is useful in synthesizing derivatives with varied biological activities and chemical properties.

Other uses

- 4-Chloro-N-(2-hydroxyethyl)benzamide is used as an intermediate in synthesizing various organic compounds. It serves as a building block for preparing more complex molecules.

- In biological research, this compound is used to study enzyme interactions and protein binding due to its amide functionality.

- Its structural features make it a candidate for drug design and discovery.

- In the industrial sector, this compound is used to produce specialty chemicals and as a precursor for synthesizing agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

4-chloro-N-(2-hydroxyethyl)-2-nitroaniline

4-chloro-N-(2-hydroxyethyl)benzamide

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide nitroso derivative

This compound nitro derivative

Biologische Aktivität

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide, a synthetic organic compound with the molecular formula C₉H₁₁ClN₂O₂, has garnered attention in medicinal chemistry due to its notable biological activities. This compound is characterized by an amino group, a chloro substituent, and a hydroxyethyl side chain attached to a benzamide structure. Its unique chemical properties facilitate interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : 214.65 g/mol

- Structure : The compound features an amino group (-NH₂), a chloro group (-Cl), and a hydroxyethyl group (-CH₂CH₂OH), which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Anti-Cancer Activity :

- Mechanism : The compound has shown promise in inducing apoptosis (programmed cell death) in HepG2 liver cancer cells by activating caspase-3 and caspase-9 pathways, leading to increased cell cycle arrest and apoptosis.

- In Vitro Studies : In cell culture experiments, treatment with this compound resulted in significant apoptotic effects, suggesting its potential as an anti-cancer agent.

-

Anti-Inflammatory Properties :

- Mechanism : The presence of the amino and hydroxyethyl groups enhances the compound's interaction with biological receptors involved in pain and inflammation pathways. It may inhibit specific signaling pathways that contribute to inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis via caspase activation | |

| Anti-Inflammatory | Inhibits pathways involved in pain signaling |

Case Studies

-

Apoptosis Induction in HepG2 Cells :

- In vitro studies demonstrated that this compound significantly increased apoptosis rates in HepG2 cells compared to control groups. The activation of caspases was confirmed through flow cytometry and morphological assessments of treated cells.

-

Anti-Inflammatory Activity :

- Further research highlighted the compound's ability to modulate inflammatory responses. It was found to reduce cytokine production in macrophage cell lines, indicating its potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-N-(2-hydroxyethyl)benzamide | Lacks chlorine atom | More hydrophilic due to absence of chloro group |

| 4-Chloro-N-(2-hydroxyethyl)benzamide | Lacks amino group | Less polar; potential different biological activity |

| 4-Amino-3-chlorobenzamide | Chlorine at position 3 | Different reactivity patterns due to chlorine position |

Eigenschaften

IUPAC Name |

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMAFTVHUIAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.